molecular formula C10H17ClN4 B3238883 N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride CAS No. 1417793-40-8

N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B3238883
CAS No.: 1417793-40-8
M. Wt: 228.72 g/mol
InChI Key: TVCKGFHMNIHLCZ-UHFFFAOYSA-N
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Description

N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride (CAS: 1417793-40-8) is a piperidin-4-amine derivative substituted with a pyrazin-2-ylmethyl group. Its molecular formula is C₁₀H₁₇ClN₄, with a molecular weight of 228.72 g/mol . The compound is structurally characterized by a piperidine ring linked to a pyrazine heterocycle via a methylene bridge, forming a secondary amine. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical research applications. This compound is typically synthesized through nucleophilic substitution or reductive amination reactions involving pyrazine-2-carbaldehyde and piperidin-4-amine precursors, followed by HCl salt formation .

Properties

IUPAC Name

N-(pyrazin-2-ylmethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10;/h5-7,9,11,14H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCKGFHMNIHLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=NC=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-40-8
Record name 2-Pyrazinemethanamine, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered oxidation states.

Scientific Research Applications

Cancer Therapy

N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride has been studied for its role as an inhibitor of the protein kinase B (PKB/Akt) pathway, which is crucial in cancer cell survival and proliferation. Research indicates that modifications to piperidine derivatives can enhance selectivity and potency against PKB, making them valuable in developing anti-cancer agents. For instance, compounds derived from this structure have demonstrated significant inhibition of tumor growth in xenograft models, suggesting their potential as oral bioavailable inhibitors with therapeutic efficacy against various cancers .

Table 1: Inhibitory Activity of Piperidine Derivatives on PKB

Compound NameStructureIC50 (nM)Selectivity
CCT128930CCT12893020High
ARN19689ARN1968942Moderate

Neuropharmacology

The compound has also been implicated in neuropharmacological studies, particularly concerning Alzheimer's disease. Piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The introduction of this compound into existing frameworks has led to enhanced brain exposure and improved pharmacokinetic properties, making it a candidate for dual-action therapies targeting cholinergic dysfunction .

Case Study: Dual Inhibition of Cholinesterases

In a study conducted by Liu et al., a piperidine-based compound demonstrated significant inhibition of both AChE and BuChE, along with antioxidant properties. This multi-target approach could potentially mitigate symptoms associated with Alzheimer’s disease while improving cognitive function .

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Recent advancements have highlighted the compound's potential as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammatory responses. By inhibiting NAAA, the compound can preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects. This mechanism suggests that this compound could be beneficial in treating inflammatory conditions .

Table 2: Inhibitory Potency Against NAAA

Compound NameIC50 (μM)Mechanism
ARN161860.33Non-covalent
ARN196890.042Non-covalent

Mechanism of Action

The mechanism of action of N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride with structurally related piperidin-4-amine derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Features/Applications References
N-(Pyrazin-2-ylmethyl)piperidin-4-amine HCl C₁₀H₁₇ClN₄ 228.72 Pyrazin-2-ylmethyl 1417793-40-8 Pyrazine moiety enhances hydrogen bonding; potential CNS or antiviral applications due to heterocyclic interactions .
N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine HCl C₁₂H₂₀ClN₃ 241.76 Pyridin-2-yl ethyl 1289388-34-6 Pyridine group increases lipophilicity; explored as a chiral intermediate in asymmetric synthesis .
N-(4-Methoxybenzyl)piperidin-4-amine HCl C₁₃H₂₁ClN₂O 264.78 4-Methoxybenzyl 1353974-43-2 Methoxy group improves solubility in organic solvents; used in serotonin receptor modulation studies .
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine HCl C₁₁H₁₉ClN₄ 242.75 Pyrazin-2-ylmethyl + N-methyl 1417793-03-3 Methylation reduces basicity; potential for altered pharmacokinetics in drug design .
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine HCl C₉H₁₄Cl₂N₄ 249.14 4-Chloropyrimidin-2-yl 1185310-78-4 Chlorine atom enhances electrophilicity; investigated as a kinase inhibitor scaffold .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl C₁₃H₁₈Cl₂N₂ 275.22 4-Chlorobenzyl + N-methyl 1261233-16-2 Chlorobenzyl group increases hydrophobicity; studied in dopamine receptor modulation .

Structural and Functional Differences

Heterocyclic Substituents :

  • Pyrazine (in the target compound) contains two nitrogen atoms, enabling strong hydrogen-bonding interactions, which may improve binding to biological targets like enzymes or receptors .
  • Pyridine (e.g., CAS 1289388-34-6) has one nitrogen, offering moderate basicity and lipophilicity, suitable for blood-brain barrier penetration .
  • Pyrimidine (e.g., CAS 1185310-78-4) with a chlorine substituent introduces steric and electronic effects, enhancing selectivity in kinase inhibition .

Aromatic vs. Alkyl Substituents :

  • 4-Methoxybenzyl (CAS 1353974-43-2) improves solubility in aqueous-organic mixtures, beneficial for formulation .
  • Chlorobenzyl (CAS 1261233-16-2) increases membrane permeability, critical for CNS-targeting compounds .

Salt Forms: Most analogs exist as monohydrochlorides, but 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (CAS PK00255E-2) demonstrates that dihydrochloride salts can further enhance aqueous solubility for in vitro assays .

Biological Activity

N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3HClC_{12}H_{17}N_3\cdot HCl, with a molecular weight of approximately 235.75 g/mol. Its structure includes a piperidine ring substituted with a pyrazinylmethyl group, which is hypothesized to contribute to its biological activity. The presence of both the pyrazine and piperidine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and other therapeutic areas.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with glycine transporters and other neurotransmitter receptors, indicating potential applications in treating neurological disorders.
  • Antiviral Properties : Similar compounds have shown antiviral activities, particularly as inhibitors of viral replication pathways, suggesting that this compound may also possess such properties.
  • Inhibition of Glycine Transporters : The compound's structure suggests it may inhibit glycine transporters, which could be beneficial in the treatment of conditions like schizophrenia or other neuropsychiatric disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesBiological Activity
N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amineContains a pyridine instead of pyrazineAntiviral activity
N-(Piperidin-4-ylmethyl)pyrazin-2-amine hydrochlorideSimilar piperidine structureNeurotransmitter modulation
1-Methyl-N-(pyrazin-2-yl)piperidin-4-amine hydrochlorideVariation in methylation patternPotential glycine transporter inhibition

This table illustrates the unique characteristics of this compound compared to its analogs, highlighting its potential distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar pyrazine-containing compounds. One notable study demonstrated that pyrazine derivatives could effectively inhibit glycine transporters, reinforcing the hypothesis that this compound may exhibit similar effects . Another research effort explored the structure–activity relationships (SAR) of pyrazole derivatives, which share some structural elements with our compound, revealing insights into their inhibitory mechanisms on various enzymes involved in disease processes .

While specific mechanisms for this compound are still under investigation, it is believed that its interactions with neurotransmitter systems will be crucial for understanding its pharmacodynamics. The binding affinities to glycine transporters and potential modulation of related pathways are areas ripe for further exploration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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